molecular formula C19H22N2O2 B6102190 (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol

(4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol

Cat. No. B6102190
M. Wt: 310.4 g/mol
InChI Key: IIXFEYSWDBQLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has been widely studied for its potential biomedical applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative properties.

Advantages and Limitations for Lab Experiments

One advantage of using (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments is its potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol.
2. Investigate the potential use of this compound in combination with other anti-cancer agents for improved efficacy.
3. Explore the potential of this compound as an anti-inflammatory and anti-oxidant agent.
4. Investigate the potential use of this compound in other disease areas, such as cardiovascular disease.

Synthesis Methods

The synthesis of (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol involves the reaction of 4-ethoxybenzaldehyde and 1-isopropyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography.

Scientific Research Applications

(4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol has been widely studied for its potential biomedical applications. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis.

properties

IUPAC Name

(4-ethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-23-15-11-9-14(10-12-15)18(22)19-20-16-7-5-6-8-17(16)21(19)13(2)3/h5-13,18,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXFEYSWDBQLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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